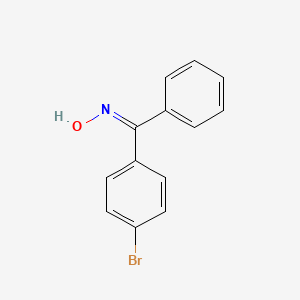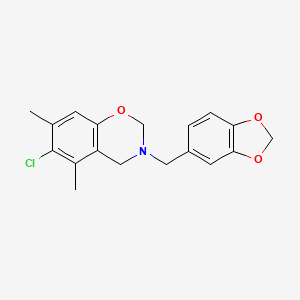![molecular formula C21H22N2O2 B5537192 2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)
2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical "2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione" belongs to a class of compounds known for their diverse chemical and pharmacological properties. Isoindole-1,3-dione derivatives are of significant interest in organic chemistry due to their structural complexity and potential biological activity.
Synthesis Analysis
The synthesis of isoindole derivatives can be achieved through various methods. One approach involves the reaction of primary amines with compounds such as 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene to afford intermediates that can be oxidized to form benzo[f]isoindole-4,9-diones (Claessens, Jacobs, Van Aeken, Tehrani, & De Kimpe, 2008). Another relevant synthesis pathway involves the hydrogenation of specific diones to produce compounds with high enantiomeric excess (Bisset, Shiibashi, Desmond, Dishington, Jones, Clarkson, Ikariya, & Wills, 2012).
Molecular Structure Analysis
The molecular structure of isoindole-1,3(2H)-dione derivatives is characterized by planarity in the isoindole dione group and specific orientations relative to substituent groups. Crystallographic studies reveal weak C—H⋯O interactions and C—H⋯π interactions, contributing to the compound's stability and reactivity (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).
Applications De Recherche Scientifique
Synthesis and Molecular Structure
Research in organic chemistry often focuses on the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. One study presents the synthesis of benzo[f]isoindole-4,9-diones, starting from specific bromomethyl and primary amines reactions, demonstrating a method that could be analogous in synthesizing related compounds like "2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione" (Claessens et al., 2008).
Photophysical Properties
Another area of interest is the investigation of photophysical properties of novel phthalimide derivatives. A study on a phthalimide derivative containing an isoindole moiety explores solvatochromic behavior, dipole moments, and chemical stability, which are crucial for developing photostable fluorescent dyes or sensors (Akshaya et al., 2016).
Crystal Engineering and Hydrogen Bonding
The hydrogen bonding and crystal engineering of piperazine derivatives, including 1,4-piperazine-2,5-diones, have been studied to understand their association in solution and crystalline forms. This research is fundamental for designing materials with specific physical properties, such as solubility or stability (Weatherhead-Kloster et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-benzylpiperidin-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)15-22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIROKKMMJCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-benzylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)